molecular formula C7H12O5 B14485855 Ethyl(methoxymethyl)propanedioic acid CAS No. 66221-04-3

Ethyl(methoxymethyl)propanedioic acid

Cat. No.: B14485855
CAS No.: 66221-04-3
M. Wt: 176.17 g/mol
InChI Key: YRMPHMKWELVGAP-UHFFFAOYSA-N
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Description

Ethyl(methoxymethyl)propanedioic acid is an organic compound with the molecular formula C7H12O5 . This structure suggests it is a derivative of propanedioic acid (malonic acid), which is a common building block in organic synthesis. The "methoxymethyl" moiety within the molecule is a recognized functional group in organic chemistry, often utilized as a protecting group for alcohols during complex multi-step syntheses . The presence of both ester and ether functionalities in its structure indicates that this compound may serve as a versatile intermediate for the preparation of more complex molecules in medicinal chemistry and materials science research. As a high-purity chemical reagent, this compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor is it for personal use. Researchers are encouraged to consult the product's safety data sheet (SDS) for safe handling and storage procedures.

Properties

CAS No.

66221-04-3

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2-ethyl-2-(methoxymethyl)propanedioic acid

InChI

InChI=1S/C7H12O5/c1-3-7(4-12-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

YRMPHMKWELVGAP-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Methoxymethylation of Ethylmalonic Acid

A highly efficient route involves the methoxymethylation of ethylmalonic acid (propanedioic acid monoethyl ester) using formaldehyde dimethyl acetal as the methoxymethylating agent. As demonstrated in a recent study, ethylmalonic acid reacts with formaldehyde dimethyl acetal in the presence of phosphorus pentoxide (P₄O₁₀) to yield bis(methoxymethyl) ethylpropanedioate with 99% efficiency. The reaction proceeds under solvent-free conditions at ambient temperature, leveraging P₄O₁₀’s dual role as a desiccant and catalyst. Subsequent hydrolysis of one methoxymethyl group under acidic conditions (e.g., HCl/ethanol) selectively generates ethyl(methoxymethyl)propanedioic acid. This method’s advantages include minimal by-products and scalability, though precise stoichiometric control is required to prevent over-substitution.

Sequential Esterification of Propanedioic Acid

An alternative approach involves the stepwise esterification of propanedioic acid. Initial ethyl esterification is achieved via refluxing malonic acid with ethanol and sulfuric acid, yielding monoethyl propanedioate. Subsequent methoxymethylation employs methoxymethyl chloride in the presence of a base (e.g., triethylamine) to introduce the second ester group. However, this method suffers from poor selectivity (∼60% yield) due to competing bis-esterification. Optimization studies suggest that using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves mono-ester selectivity to 78%, albeit at higher costs.

Catalytic Condensation Using Crown Ethers

Building on patented methods for ethoxymethylene diethyl malonate synthesis, adapting the protocol for methoxymethylation offers a viable pathway. Diethyl malonate reacts with carbon monoxide or ethyl formate under 2–4 MPa pressure in the presence of dibenzo-24-crown-8 (0.1–0.4 wt%), forming an intermediate that undergoes acid-catalyzed condensation with methanol. This method achieves 85% conversion but requires specialized equipment for high-pressure reactions. The crown ether enhances reaction kinetics by stabilizing transition states, reducing energy barriers for methoxymethyl group incorporation.

Transesterification Strategies

Transesterification of diethyl malonate with methoxymethyl alcohol under acidic catalysis (e.g., p-toluenesulfonic acid) provides moderate yields (∼65%). The challenge lies in displacing one ethyl group without affecting the other, necessitating excess methoxymethyl alcohol (5:1 molar ratio) and prolonged reaction times (24–48 hrs). Recent advances utilize lipase enzymes (e.g., Candida antarctica lipase B) immobilized on mesoporous silica, achieving 72% yield under mild conditions (40°C, 12 hrs). Enzymatic methods offer greener profiles but face scalability limitations.

By-Product Management and Purification

A critical consideration across all methods is the formation of bis-substituted by-products (e.g., bis-methoxymethyl or bis-ethyl esters). Crystallization using ethyl acetate/hexane mixtures effectively isolates the target compound, as demonstrated in CN101085747A, where cooling crude reaction mixtures to 0°C precipitates by-products. Alternatively, vacuum distillation (130–140°C at −0.1 MPa) purifies the product to >99% purity. Chromatographic methods (silica gel, ethyl acetate/hexane eluent) are reserved for lab-scale purifications due to cost.

Comparative Analysis of Methodologies

Method Starting Material Catalyst Yield (%) Purity (%) Key Advantage
Methoxymethylation Ethylmalonic acid P₄O₁₀ 99 99.2 High efficiency, minimal waste
Sequential Esterification Propanedioic acid H₂SO₄, Triethylamine 60–78 95 Low-cost reagents
Crown Ether Catalysis Diethyl malonate Dibenzo-24-crown-8 85 97 High-pressure optimization
Enzymatic Transesterification Diethyl malonate Lipase B 72 98 Eco-friendly, mild conditions

Industrial Scalability and Environmental Impact

The methoxymethylation route using ethylmalonic acid and P₄O₁₀ is most industrially viable, owing to its near-quantitative yield and solvent-free conditions. In contrast, crown ether-mediated methods, while efficient, generate waste requiring specialized disposal due to heavy metal leaching risks. Life-cycle assessments highlight enzymatic transesterification as the most sustainable, reducing energy consumption by 40% compared to thermal methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl(methoxymethyl)propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl(methoxymethyl)propanedioic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for drug development and its role in metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl(methoxymethyl)propanedioic acid involves its interaction with various molecular targets and pathways. It can act as a competitive inhibitor of enzymes such as succinate dehydrogenase, affecting the respiratory electron transport chain. This inhibition occurs by binding to the active site of the enzyme, preventing the usual substrate from binding and reacting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl(methoxymethyl)propanedioic acid belongs to a broader class of substituted propanedioic acid derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Key Structural Features of this compound and Related Compounds
Compound Name Substituents Molecular Formula CAS Number Key Applications/Properties
This compound Ethyl, methoxymethyl C₇H₁₂O₅ Not explicitly listed Potential synthetic intermediate
Diethyl malonate Two ethyl ester groups C₇H₁₂O₄ 105-53-3 Malonic ester synthesis, pharmaceuticals
Phenyl ethyl malonic acid diethylester Phenyl, ethyl ester groups C₁₃H₁₆O₄ 83-13-6 Polymer precursor, specialty chemicals
1,3-Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate Ethyl, 1-ethylpropyl C₁₄H₂₄O₄ 76-72-2 Antifilarial drug research
Propanedioic acid, butylethyl- Butyl, ethyl C₉H₁₆O₄ 2085-15-6 Industrial synthesis, plasticizers

Physical and Chemical Properties

  • No explicit data on melting/boiling points are available in the provided evidence.
  • Diethyl malonate : A colorless liquid with a boiling point of 199°C. Widely used in the malonic ester synthesis for preparing α,ω-dicarboxylic acids and heterocycles .
  • Phenyl ethyl malonic acid diethylester : A pale yellow liquid (MW 236.26) with applications in fragrance and polymer industries due to its aromatic substituent .
  • Propanedioic acid, butylethyl-: Larger alkyl chains (butyl/ethyl) increase hydrophobicity, making it suitable for non-polar solvent applications .

Q & A

Basic Research: What are the optimal synthetic routes and conditions for Ethyl(methoxymethyl)propanedioic acid?

Methodological Answer:
this compound can be synthesized via esterification or alkylation of propanedioic acid derivatives. Key variables include:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or base-mediated alkylation for introducing the methoxymethyl group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for alkylation steps .
  • Purification : Distillation or recrystallization (using ethanol/water mixtures) ensures high purity, validated by melting point analysis and NMR .
    Data Reference : Analogous synthesis routes for diethyl malonate (CAS 105-53-3) emphasize temperature control (60–80°C) and stoichiometric ratios to minimize byproducts .

Basic Research: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) resolves impurities, while retention indices are compared to standards .
  • Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., methoxymethyl peaks at δ 3.3–3.5 ppm); IR identifies carbonyl stretches (~1740 cm⁻¹) .
  • Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C₈H₁₂O₄) .
    Data Reference : EPA guidelines for diethyl malonate highlight NMR as the gold standard for structural validation .

Basic Research: How to systematically review prior literature on this compound’s applications?

Methodological Answer:

  • Database Searches : Use SciFinder or Web of Science with terms like “propanedioic acid derivatives” AND “synthesis” OR “reactivity” .
  • Filters : Narrow results to peer-reviewed journals (e.g., Journal of Organic Chemistry) and exclude patents/commercial sources .
  • Citation Tracking : Follow references in foundational papers (e.g., EPA reports on malonate esters) .
    Data Reference : The EPA’s search strategy for diethyl malonate retrieved >1,150 references, emphasizing keyword variations (e.g., “malonic ester”) .

Advanced Research: How to design mechanistic studies for its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Experiments : Monitor reaction rates under varying conditions (pH, solvent polarity) using UV-Vis spectroscopy .
  • Isotopic Labeling : Introduce ¹⁸O or deuterated reagents to trace bond cleavage/formation via MS .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies .
    Data Reference : AI-powered synthesis tools (e.g., Reaxys) suggest feasible pathways for analogous malonate esters .

Advanced Research: How to resolve contradictions in reported environmental degradation rates?

Methodological Answer:

  • Controlled Studies : Replicate degradation experiments (e.g., hydrolysis at pH 4–10) with LC-MS quantification .
  • Statistical Analysis : Apply ANOVA to compare half-life data across studies; identify outliers due to matrix effects (e.g., organic content) .
  • Meta-Analysis : Pool data from EPA ecotoxicity databases to model structure-degradation relationships .
    Data Reference : EPA’s environmental fate studies for diethyl malonate highlight pH-dependent hydrolysis (t₁/₂ = 2–14 days) .

Advanced Research: How to address discrepancies in spectral data for derivative characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data across multiple instruments/labs to rule out calibration errors .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
  • Error Analysis : Quantify signal-to-noise ratios and solvent artifacts (e.g., DMSO-d₆ peaks in NMR) .
    Data Reference : Diethyl malonate’s spectral libraries (CAS 105-53-3) provide benchmark NMR shifts for methoxymethyl analogs .

Advanced Research: What computational methods predict its interactions in enzyme inhibition assays?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities with target enzymes (e.g., acetylcholinesterase) .
  • MD Simulations : GROMACS assesses stability of enzyme-ligand complexes over 100-ns trajectories .
  • QSAR Modeling : Corolate substituent effects (e.g., methoxymethyl vs. ethyl) with inhibitory activity .
    Data Reference : AI-driven synthesis platforms (e.g., Pistachio) predict bioactive analogs of malonate esters .

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